N,N-diallyl-3,4-diethoxybenzamide
Description
N,N-Diallyl-3,4-diethoxybenzamide is a benzamide derivative characterized by diallyl groups on the amide nitrogen and diethoxy substituents at the 3- and 4-positions of the benzene ring. Benzamides are widely studied for their versatility in organic synthesis and biological activity, influenced by substituents on both the aromatic ring and amide group.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3,4-diethoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C17H23NO3/c1-5-11-18(12-6-2)17(19)14-9-10-15(20-7-3)16(13-14)21-8-4/h5-6,9-10,13H,1-2,7-8,11-12H2,3-4H3 |
InChI Key |
RHTRSEKAZWKJJX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
- N,N-Diethyl-3,4-dimethoxybenzamide (): Substituents: Diethyl groups on the amide nitrogen and 3,4-dimethoxy on the benzene ring. Dimethoxy substituents provide electron-donating effects, which may stabilize intermediates in catalytic reactions .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
This could hinder certain reactions but enhance binding affinity in biological systems or polymer matrices.
Substituent Effects on the Benzene Ring
- 3,4-Diethoxy vs.
- 3-Methyl () and 2-Hydroxy () :
- Methyl groups enhance hydrophobicity, while hydroxy groups enable hydrogen bonding, critical for solubility and target recognition.
Comparison with this compound :
The 3,4-diethoxy configuration may balance electronic and steric effects, making the compound suitable for reactions requiring moderate electron donation and steric accessibility.
Molecular Weight and Functional Complexity
A comparison of molecular weights and functional groups is summarized below:
This compound (hypothetical):
- Estimated Molecular Weight: ~345.4 (C₂₁H₂₉NO₃).
- Key Features : High steric bulk from diallyl groups and dual ethoxy substituents, likely influencing reactivity and application scope.
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